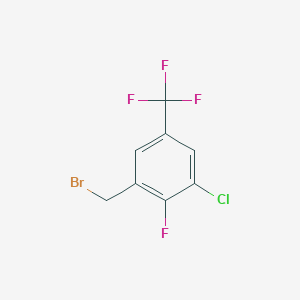

3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide

説明

BenchChem offers high-quality 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-(bromomethyl)-3-chloro-2-fluoro-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClF4/c9-3-4-1-5(8(12,13)14)2-6(10)7(4)11/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPNVJHWULHTZHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CBr)F)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378695 | |

| Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261763-09-1 | |

| Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

What is the solubility of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide in polar aprotic solvents

An In-Depth Technical Guide to the Solvation of Polyhalogenated Benzyl Bromides

Executive Summary

The compound 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide (CAS: 261763-09-1) is a highly specialized, polyhalogenated electrophile utilized extensively in medicinal chemistry and advanced organic synthesis[1]. As a benzyl bromide derivative, it serves as a potent alkylating agent, typically deployed in SN2 nucleophilic substitution reactions[2].

For researchers and drug development professionals, understanding the solubility profile of this compound is critical for optimizing reaction kinetics, designing flow chemistry protocols, and ensuring reproducible yields. This whitepaper provides a comprehensive analysis of the solubility of 3-chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide in polar aprotic solvents—specifically Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN)—grounded in thermodynamic principles and validated experimental methodologies.

Mechanistic Principles of Solvation

To predict and manipulate the solubility of 3-chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide, one must analyze the causality between its structural moieties and the solvent environment.

Structural Analysis and Lipophilicity

The base scaffold, benzyl bromide, is a moderately polar, non-hydrogen-bonding organic molecule that is miscible or highly soluble in most organic solvents[3]. However, the introduction of three distinct electron-withdrawing groups—a chloro, a fluoro, and a trifluoromethyl ( −CF3 ) group—dramatically alters its physicochemical profile:

-

Increased Lipophilicity (LogP): The highly fluorinated nature of the molecule increases its overall lipophilicity and hydrophobicity, rendering it practically insoluble in water but highly compatible with organic media[4].

-

Crystal Lattice Disruption: The asymmetric substitution pattern (3, 2, 5 positions) creates steric bulk that disrupts optimal crystal lattice packing. This lower lattice energy thermodynamically favors dissolution.

-

Electronic Effects: The strong electron-withdrawing nature of the −CF3 and halogen groups increases the electrophilicity of the benzylic carbon, which is crucial for its reactivity but also enhances dipole-induced dipole interactions with highly polar solvents[4].

The Role of Polar Aprotic Solvents

Polar aprotic solvents like DMF, DMSO, and Acetonitrile are the gold standard for solvating fluorinated benzyl bromides[2][5]. Because these solvents possess high dielectric constants and strong dipole moments but lack hydrogen-bond donating capabilities, they perfectly complement the solute. The solvent dipoles align with the polar C−Br , C−F , and C−Cl bonds, effectively solvating the molecule without deactivating the nucleophiles that will eventually be introduced into the reaction mixture[2].

Caption: Logical pathway of solvation thermodynamics for polyhalogenated benzyl bromides in aprotic media.

Quantitative Solvent Profiling

While exact empirical solubility limits for this specific CAS number are proprietary to individual synthesis campaigns, we can establish highly accurate predictive baselines based on the physicochemical behavior of structurally analogous fluorinated benzyl bromides[4][6].

The table below summarizes the expected solubility parameters in the three primary polar aprotic solvents at 25°C.

| Solvent | Dielectric Constant ( ϵ ) | Dipole Moment (D) | Predictive Solubility Range | Primary Application / Causality |

| DMSO | 46.7 | 3.96 | > 300 mg/mL | High-concentration stock solutions. The exceptionally high polarity of DMSO provides the greatest solvation capacity. |

| DMF | 36.7 | 3.82 | > 250 mg/mL | General SN2 Alkylations. Balances excellent solubility with easier workup procedures compared to DMSO[2]. |

| Acetonitrile | 37.5 | 3.92 | > 200 mg/mL | Flow Chemistry & Photoredox. Lower viscosity and ease of evaporation make it ideal for continuous flow reactors[7]. |

Experimental Methodology: A Self-Validating Protocol

To transition from predictive models to empirical certainty, researchers must determine the exact thermodynamic solubility of their specific batch of 3-chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide.

As a Senior Application Scientist, I mandate the use of a self-validating shake-flask method coupled with RP-HPLC . This protocol is designed to eliminate kinetic artifacts (e.g., supersaturation) by enforcing a time-dependent equilibrium check.

Step-by-Step Protocol

-

Preparation of Saturated Solution: In a 2.0 mL glass HPLC vial, add 500 mg of 3-chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide. Add exactly 1.0 mL of anhydrous solvent (DMF, DMSO, or MeCN). Note: Solvents must be strictly anhydrous (<50 ppm water) to prevent hydrolysis of the benzyl bromide into a benzyl alcohol and hydrobromic acid[2].

-

Equilibration (Kinetic Phase): Seal the vial and place it in a thermostatic shaker at 25.0 ± 0.1 °C. Agitate at 500 RPM for 24 hours.

-

Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 x g for 15 minutes at 25°C to pellet any undissolved material.

-

Quantification: Carefully extract 10 µL of the supernatant. Dilute this aliquot 1:1000 in a compatible mobile phase (e.g., 50:50 Water:MeCN). Analyze via RP-HPLC-UV against a pre-established calibration curve.

-

Self-Validation (Thermodynamic Phase): Return the original vial to the shaker for an additional 24 hours (48 hours total). Repeat steps 3 and 4. Logic Gate: If the concentration measured at 48 hours differs by <5% from the 24-hour measurement, thermodynamic equilibrium is validated. If the variance is >5% , continue shaking and testing at 24-hour intervals.

Caption: Self-validating experimental workflow for determining thermodynamic solubility.

Handling Precautions and Solvent Interactions

When working with highly soluble fluorinated benzyl bromides in polar aprotic solvents, the physical handling of the solutions requires strict safety and chemical integrity protocols:

-

Lachrymatory Properties: Like all benzyl bromides, this compound is a potent lachrymator and alkylating agent[3][5]. High solubility in volatile solvents like Acetonitrile increases the vapor pressure of the dissolved compound, exacerbating inhalation risks. All handling must occur within a certified fume hood.

-

Moisture Sensitivity: Polar aprotic solvents (especially DMSO and DMF) are highly hygroscopic. If atmospheric moisture is absorbed into the solvent, the water acts as a nucleophile. The electrophilic benzylic carbon will undergo hydrolysis, degrading the active pharmaceutical ingredient (API) and generating corrosive HBr gas[2]. Always store stock solutions over activated 3Å molecular sieves under an inert argon or nitrogen atmosphere.

References

-

NextSDS. "3-CHLORO-2-FLUORO-5-(TRIFLUOROMETHYL)BENZYL BROMIDE - CAS 261763-09-1." NextSDS Chemical Database. Available at: [Link]

-

Manac Inc. "Discussion series on bromination/iodination reactions 3 - Chemia." Manac Inc. Publications, March 2022. Available at: [Link]

-

Organic Chemistry Portal. "Benzyl bromide synthesis by bromination or substitution." Organic Chemistry Portal. Available at:[Link]

-

PubChem. "Benzyl Bromide | C7H7Br | CID 7498." National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. nextsds.com [nextsds.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]

- 6. 对氟溴苄 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]

1H and 19F NMR chemical shifts for 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide

An In-depth Technical Guide to the ¹H and ¹⁹F NMR Chemical Shifts of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide

Authored by: A Senior Application Scientist

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. For professionals in pharmaceutical research and fine chemical synthesis, the precise characterization of novel molecules is paramount. 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide is a highly functionalized aromatic compound, representing a complex substitution pattern that presents a valuable case study for NMR spectral interpretation. The presence of multiple NMR-active nuclei—¹H and ¹⁹F—offers a rich dataset for structural verification.

This guide provides an in-depth analysis of the predicted ¹H and ¹⁹F NMR spectra of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide. We will dissect the electronic and steric influences of the chloro, fluoro, trifluoromethyl, and bromomethyl substituents on the chemical environment of each nucleus. Furthermore, a detailed, field-proven experimental protocol for sample preparation and data acquisition is provided to ensure reproducible, high-quality results.

Molecular Structure and Spectroscopic Considerations

The structure of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide (CAS 261763-09-1) is foundational to understanding its NMR spectra. The distinct chemical environments of the two aromatic protons (H-4, H-6), the two benzylic protons (H-α), the aromatic fluorine (F-2), and the trifluoromethyl fluorines (CF₃) will each give rise to unique signals.

Caption: Molecular structure of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum is anticipated to display two distinct regions: the aliphatic region for the benzylic protons and the aromatic region for the ring protons. The chemical shift of protons is highly sensitive to the electron density of their local environment; electron-withdrawing groups deshield protons (shifting them downfield), while electron-donating groups shield them (shifting them upfield)[1][2].

Benzylic Protons (CH₂Br)

The two protons of the bromomethyl (-CH₂Br) group are chemically equivalent and are expected to appear as a single resonance. Situated adjacent to an electronegative bromine atom and an aromatic ring, these protons will be significantly deshielded. A typical chemical shift for benzylic bromides is in the range of 4.4–4.7 ppm. Further coupling to the ortho-fluorine (F-2) atom is possible, which would split this signal into a doublet. This through-space or four-bond (⁴JHF) coupling is often small, in the range of 1-3 Hz.

Aromatic Protons (H-4 and H-6)

The two aromatic protons, H-4 and H-6, reside in a complex electronic environment. Their chemical shifts can be predicted by considering the additive effects of the substituents on the benzene ring, which has a reference chemical shift of ~7.27 ppm in CDCl₃.

-

H-4: This proton is ortho to the powerfully electron-withdrawing -CF₃ group and meta to the -Cl, -F, and -CH₂Br groups. The primary influence will be the strong deshielding from the -CF₃ group, pushing its resonance significantly downfield.

-

H-6: This proton is ortho to the -CH₂Br group and meta to the -CF₃ and -F groups, and para to the -Cl group. The combined electron-withdrawing effects will also deshield this proton, but likely to a lesser extent than H-4.

These two protons will exhibit mutual spin-spin coupling. Since they are four bonds apart (meta to each other), they will appear as doublets with a small coupling constant (⁴JHH) of approximately 2-3 Hz. Additionally, each proton will couple to the F-2 atom, introducing further splitting. The coupling constant will depend on the number of bonds separating the nuclei: ³JHF (for H-6) is typically larger than ⁴JHF (for H-4). Therefore, H-6 may appear as a doublet of doublets, while H-4 may appear as a broadened doublet or a doublet of doublets with a smaller secondary coupling.

Predicted ¹⁹F NMR Spectrum Analysis

¹⁹F NMR is a highly sensitive technique due to the 100% natural abundance of the ¹⁹F isotope and its high gyromagnetic ratio.[3] The chemical shifts are spread over a much wider range than in ¹H NMR, making it excellent for distinguishing between different fluorine environments.

Trifluoromethyl Group (-CF₃)

The three fluorine atoms of the trifluoromethyl group are equivalent and will produce a single resonance. The -CF₃ group attached to an aromatic ring typically resonates in the region of -60 to -65 ppm relative to CFCl₃.[4] Due to the absence of adjacent ¹H or ¹⁹F nuclei, this signal is expected to be a singlet.

Aromatic Fluorine (F-2)

The single fluorine atom attached directly to the aromatic ring at the C-2 position will have a distinct chemical shift. Aryl fluorides generally appear in a broad range from -90 to -150 ppm. Its precise position is influenced by the other ring substituents. This signal will be split by coupling to the nearby aromatic protons, primarily H-6 (a three-bond coupling, ³JHF) and to a lesser extent H-4 (a four-bond coupling, ⁴JHF). This would likely result in a complex multiplet, often appearing as a doublet of doublets.

Summary of Predicted NMR Data

The following table summarizes the anticipated ¹H and ¹⁹F NMR spectral data for the target molecule when dissolved in CDCl₃.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant(s) (J, Hz) |

| ¹H NMR | |||

| CH₂Br | ~4.6 | d | ⁴JHF ≈ 1-3 |

| H-6 | ~7.6 - 7.8 | dd | ⁴JHH ≈ 2-3, ³JHF ≈ 6-8 |

| H-4 | ~7.8 - 8.0 | d or dd | ⁴JHH ≈ 2-3, ⁴JHF ≈ 1-2 |

| ¹⁹F NMR | |||

| -CF₃ | ~ -63 | s | N/A |

| Ar-F | ~ -115 to -130 | dd | ³JHF ≈ 6-8, ⁴JHF ≈ 1-2 |

Note: These are predicted values based on established principles. Actual experimental values may vary slightly depending on solvent, concentration, and temperature.[5][6][7]

Experimental Protocol for NMR Data Acquisition

This protocol outlines a standardized procedure for preparing a high-quality NMR sample and acquiring both ¹H and ¹⁹F spectra. Adherence to this methodology ensures data integrity and reproducibility.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology

-

Sample Preparation: a. Weigh approximately 5-10 mg of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide directly into a clean, dry vial. For ¹³C NMR, a higher concentration (20-50 mg) is recommended.[8][9] b. Using a clean glass pipette, add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The deuterated solvent is crucial as it is not observed in the ¹H spectrum and is used by the spectrometer to "lock" the magnetic field.[8] c. Gently swirl the vial to ensure the compound is fully dissolved. If any solid particles remain, the solution must be filtered. d. To filter, plug a Pasteur pipette with a small amount of cotton or glass wool and transfer the solution through the pipette into a clean, high-quality 5 mm NMR tube.[10] The final solution height should be approximately 4-5 cm. e. Cap the NMR tube securely. Invert the tube several times to ensure the solution is homogeneous.

-

Data Acquisition: a. Carefully wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or acetone to remove any dust or fingerprints. b. Insert the tube into a spinner turbine and adjust its depth using the spectrometer-specific depth gauge. c. Place the sample into the NMR spectrometer. d. Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent. This process stabilizes the magnetic field. Shimming is then performed to optimize the homogeneity of the magnetic field across the sample, which is critical for obtaining sharp spectral lines. e. ¹H Spectrum Acquisition: Acquire the ¹H NMR spectrum using standard instrument parameters. A sufficient number of scans (typically 8 to 16) should be averaged to achieve a good signal-to-noise ratio. f. ¹⁹F Spectrum Acquisition: Without removing the sample, switch the spectrometer's acquisition nucleus to ¹⁹F. Acquire the spectrum. ¹⁹F NMR is highly sensitive, so fewer scans are often required compared to ¹H NMR. It is also common to run a ¹⁹F spectrum with ¹H decoupling to simplify the fluorine signals by removing all H-F couplings.

-

Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum. b. Phase the spectrum to ensure all peaks are in the positive absorptive mode. c. Calibrate the chemical shift axis. For ¹H NMR in CDCl₃, the residual solvent peak at 7.26 ppm is used as a secondary reference. For ¹⁹F NMR, an external or internal standard is often used, or the spectrum is referenced indirectly. d. Integrate the peak areas to determine the relative ratios of the protons.

By following this comprehensive guide, researchers can confidently predict, acquire, and interpret the ¹H and ¹⁹F NMR spectra of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide, ensuring accurate structural elucidation for its application in research and development.

References

- Supporting Information for a relevant study.

-

Saunders, C. et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. Available at: [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry.

-

Le, T. H. D., & Gmeiner, W. H. (2012). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. PMC. Available at: [Link]

-

Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

- Fulmer, G. R. et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.

-

Organic Chemistry Data. 1H NMR Chemical Shifts. Available at: [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

-

NextSDS. 3-CHLORO-2-FLUORO-5-(TRIFLUOROMETHYL)BENZYL BROMIDE. Available at: [Link]

-

University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

-

Kim, H. et al. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. PMC. Available at: [Link]

-

ResearchGate. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Available at: [Link]

- Google Patents. Process for preparing 3-trifluoromethyl benzyl chloride.

-

Chemistry with Caroline (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Available at: [Link]

-

MDPI. A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations?. Available at: [Link]

-

Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. Available at: [Link]

-

ResearchGate. 1D 19 F-NMR spectrum of 300 mM... Scientific Diagram. Available at: [Link]

-

RSC Publishing. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. Available at: [Link]

-

University of Basrah. Influence of solvents on the 1H-NMR chemical shifts. Available at: [Link]

-

UC Santa Barbara. 19F Chemical Shifts and Coupling Constants. NMR Facility. Available at: [Link]

- ACS Publications. A Simple Protocol for NMR Analysis of the Enantiomeric Purity of Chiral Hydroxylamines.

-

University College London. Sample Preparation. Faculty of Mathematical & Physical Sciences. Available at: [Link]

- RSC Publishing. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile.

- Google P

- ChemicalBook. 3-(Trifluoromethyl)benzyl bromide(402-23-3) 1H NMR spectrum.

- Loughborough University. NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants.

- Taylor & Francis Online. Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts.

- NMR Sample Prepar

- ChemRxiv. A computational tool to accurately and quickly predict 19F NMR chemical shifts.

- MiMeDB. 1H NMR Spectrum (1D, 200 MHz, H2O, predicted).

- CHEM 344 Shift Parameters PDF.

- Dovepress. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species.

- Spectroscopy Europe. The prediction of 1H NMR chemical shifts in organic compounds.

- MDPI. 2,3,5-Tri-O-benzyl-d-xylofuranose.

- Magritek. 5-Bromo-1,2,3-trifluorobenzene.

- PubMed. Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug.

- Canadian Science Publishing. SOLVENT EFFECTS IN THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF BENZALMALONONITRILES.

- Chemical Shifts PDF.

- J-STAGE. Solvent Effects in NMR Spectroscopy. I.

- Chemistry LibreTexts. 15.

- UniProt.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 19F [nmr.chem.ucsb.edu]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. unn.edu.ng [unn.edu.ng]

- 7. tandfonline.com [tandfonline.com]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 10. ucl.ac.uk [ucl.ac.uk]

Navigating the Synthesis and Handling of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide, a halogenated aromatic compound, represents a key building block in modern medicinal chemistry and materials science. Its trifluoromethyl group and halogen substituents impart unique electronic properties and steric bulk, making it a valuable synthon for introducing these moieties into larger, more complex molecules. This guide provides a comprehensive overview of the critical safety information, handling protocols, and emergency procedures associated with this compound, drawing upon data from structurally similar molecules to ensure a thorough understanding of its potential hazards.

Disclaimer: A specific Material Safety Data Sheet (MSDS) for 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide (CAS No. 261763-09-1) is not publicly available. The information presented in this guide is synthesized from the SDS of structurally analogous compounds. Therefore, all procedures should be conducted with the utmost caution in a well-equipped laboratory setting by trained professionals.

Section 1: Hazard Identification and Classification

Based on the hazard profiles of analogous compounds, 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide is anticipated to be a corrosive substance that can cause severe skin burns and eye damage.[1][2][3] It is also likely to be a lachrymator, meaning it can cause tearing.[4][5]

Primary Hazards:

-

Skin Corrosion/Irritation: Expected to be classified as Category 1B or 1C, indicating that it can cause severe skin burns.[1][2]

-

Serious Eye Damage/Irritation: Likely to be classified as Category 1, signifying a risk of serious eye damage.[2][4]

-

Respiratory Irritation: May cause respiratory irritation if inhaled.[6]

-

Corrosive to Metals: May be corrosive to certain metals.[2][3]

GHS Hazard Pictogram:

Signal Word:

Hazard Statements (Anticipated):

Section 2: Physicochemical Properties and Handling Considerations

Understanding the physical and chemical properties of a substance is paramount to its safe handling and storage. The data presented below is extrapolated from similar compounds and should be considered indicative.

| Property | Anticipated Value/Characteristic | Source(s) |

| Physical State | Liquid | [7] |

| Appearance | Clear, colorless to yellow | [5] |

| Odor | Pungent | [8] |

| Molecular Formula | C8H4BrClF4 | [7] |

| Molecular Weight | 291.47 g/mol | [7] |

| Storage Temperature | Ambient Temperature | [7] |

| Incompatibilities | Strong oxidizing agents, Strong bases | [2][4] |

| Decomposition | Thermal decomposition can release irritating gases and vapors, such as carbon monoxide, carbon dioxide, hydrogen halides, and hydrogen fluoride. | [1][4] |

Causality of Handling Protocols

The benzylic bromide functional group is highly reactive and susceptible to nucleophilic substitution. This reactivity is the basis for its utility as a building block but also underlies its hazardous nature. The electron-withdrawing trifluoromethyl and halogen substituents on the aromatic ring further activate the benzylic position, enhancing its reactivity. This inherent reactivity necessitates stringent handling protocols to prevent unintended reactions and exposure.

Storage: Store in a cool, well-ventilated area in a tightly closed container under an inert atmosphere (e.g., Argon) to prevent degradation and reaction with atmospheric moisture.[1] The compound may also be light-sensitive, requiring storage in an opaque or amber container.[1]

Handling: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[1] The use of personal protective equipment (PPE) is mandatory.

Section 3: Personal Protective Equipment (PPE) and Exposure Control

A multi-layered approach to personal protection is essential to mitigate the risks associated with handling this corrosive compound.

PPE Workflow

Caption: Step-by-step workflow for responding to a spill.

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. [5][6]A water spray can be used to cool containers. [1][6]* Specific Hazards: In case of fire, toxic and corrosive fumes of carbon oxides, hydrogen halides, and hydrogen fluoride may be released. [1][4]* Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear. [1][6]

Section 5: Toxicological and Ecological Information

Detailed toxicological and ecological data for 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide are not available. However, based on its chemical structure and the data from analogous compounds, it is expected to be harmful if swallowed, inhaled, or absorbed through the skin. The primary toxicological concern is its corrosive nature, which can cause severe tissue damage upon contact. [1][2][3] It is crucial to prevent the release of this compound into the environment, as its effects on aquatic and terrestrial life are unknown. [4]

Conclusion

3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide is a valuable reagent for chemical synthesis, but its handling requires a thorough understanding of its potential hazards. By adhering to the stringent safety protocols outlined in this guide, researchers can mitigate the risks and work safely with this compound. The principles of working in a well-ventilated area, utilizing appropriate personal protective equipment, and being prepared for emergencies are fundamental to the safe and successful application of this and other reactive chemical intermediates.

References

- TCI Chemicals. (2025). SAFETY DATA SHEET: 3-Fluoro-5-(trifluoromethyl)benzyl Bromide.

- TCI Chemicals. (n.d.). SAFETY DATA SHEET: 3-(Trifluoromethyl)benzyl Bromide.

-

NextSDS. (n.d.). 3-CHLORO-2-FLUORO-5-(TRIFLUOROMETHYL)BENZYL BROMIDE — Chemical Substance Information. Retrieved from [Link]

- Fisher Scientific. (2023). SAFETY DATA SHEET: 4-Fluoro-2-(trifluoromethyl)benzyl bromide.

- Aldrich. (2013). Benzyl-Bromide - Safety Data Sheet.

- Thermo Fisher Scientific. (2010). SAFETY DATA SHEET: 4-Fluoro-2-(trifluoromethyl)benzyl bromide.

- CPAChem. (n.d.). Safety data sheet.

- Fisher Scientific. (2010). 1 - SAFETY DATA SHEET.

- CPAChem. (n.d.). 5-Chloro-2-(trifluoromethyl)benzyl bromide - SAFETY DATA SHEET.

Sources

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. tcichemicals.com [tcichemicals.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. fishersci.fi [fishersci.fi]

- 5. canbipharm.com [canbipharm.com]

- 6. westliberty.edu [westliberty.edu]

- 7. 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide | 261763-09-1 [sigmaaldrich.com]

- 8. merckmillipore.com [merckmillipore.com]

Structural Elucidation and Physicochemical Profiling of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide

Executive Summary

In modern drug discovery and agrochemical development, heavily halogenated building blocks are highly prized for their ability to modulate lipophilicity, metabolic stability, and target binding affinity. 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide is a prime example of such a versatile intermediate. However, characterizing the solid-state properties of this compound presents a unique crystallographic challenge.

Despite its relatively high molecular weight, the asymmetric distribution of highly electronegative halogens and the bulky trifluoromethyl ( −CF3 ) group disrupt standard crystal lattice packing. Consequently, the compound exists as a clear, colourless liquid at standard temperature and pressure (STP)[1]. This whitepaper details the physicochemical profile of this molecule and outlines a self-validating in situ cryo-crystallization protocol required to force the liquid into an ordered crystalline state for Single-Crystal X-Ray Diffraction (SCXRD).

Physicochemical State & Thermodynamic Baseline

Before attempting crystallographic characterization, it is critical to establish the thermodynamic and physical baseline of the compound. The table below synthesizes the quantitative physicochemical data for 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide.

| Property | Value | Source |

| IUPAC Name | 1-(Bromomethyl)-3-chloro-2-fluoro-5-(trifluoromethyl)benzene | ChemicalBook[1] |

| CAS Registry Number | 261763-09-1 | Benchchem[2] |

| Molecular Formula | C8H4BrClF4 | Benchchem[2] |

| Molecular Weight | 291.47 g/mol | Benchchem[2] |

| Physical State (25°C) | Liquid (Clear, colourless) | ChemicalBook[1] |

| Boiling Point | ~213.1 °C (Predicted) / ~230°C (15 mmHg) | ChemicalBook[1], Benchchem[2] |

| Density | 1.728 ± 0.06 g/cm³ (Predicted) | ChemicalBook[1] |

| Refractive Index | 1.4990 | ChemicalBook[1] |

The Crystallographic Challenge: Overcoming the Liquid State

As a liquid at room temperature[1], 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide cannot be crystallized using standard benchtop techniques such as slow solvent evaporation, vapor diffusion, or anti-solvent addition. The liquid state is thermodynamically favored at room temperature due to:

-

Steric Frustration: The bulky −CF3 group freely rotates, creating a large exclusion volume that prevents close molecular packing.

-

Lack of Strong Hydrogen Bond Donors: The absence of −OH or −NH groups means the molecule lacks the strong, directional intermolecular forces typically required to anchor a crystal lattice at higher temperatures.

To determine its crystal structure, we must bypass the liquid phase entirely by employing in situ cryo-crystallization directly on the diffractometer.

Experimental Methodology: In Situ Cryo-Crystallization & SCXRD

The following protocol outlines a self-validating system for transitioning the liquid sample into a highly ordered single crystal without inducing amorphous glass formation or polycrystalline powdering.

Step 1: Capillary Loading and Anaerobic Sealing

-

Action: Inject 2-3 μL of the neat liquid into a 0.3 mm thin-walled quartz Lindemann capillary under an inert argon atmosphere. Flame-seal the open end.

-

Causality: Quartz is selected over standard borosilicate to minimize background X-ray scattering during data collection. Flame-sealing prevents the volatilization of the sample and blocks atmospheric moisture ingress, which would otherwise co-crystallize and introduce parasitic ice rings into the diffraction pattern.

Step 2: Flash Cooling to an Amorphous State

-

Action: Mount the sealed capillary onto the goniometer head of the X-ray diffractometer. Rapidly quench the sample to 100 K using an open-flow nitrogen gas cryostat (e.g., Oxford Cryosystems).

-

Causality: Rapid thermal quenching intentionally bypasses the thermodynamic crystallization window, forcing the liquid into a metastable amorphous glass. If cooled slowly, the liquid would spontaneously form a polycrystalline powder mass, rendering single-crystal X-ray diffraction impossible.

Step 3: Zone Annealing via Optical Heating

-

Action: Gradually elevate the temperature to just below the compound's predicted glass transition temperature ( Tg ). Utilize a focused infrared (IR) laser to create a localized melt zone (approximately 0.5 mm wide) within the capillary. Slowly translate the laser along the capillary axis at a rate of 0.5 mm/hr.

-

Causality: The steep, localized thermal gradient ensures that only a single nucleation event occurs at the dynamic melt/glass interface. As the laser translates, this initial nucleus acts as a seed. The single crystal grows epitaxially, systematically consuming the amorphous phase and yielding a monolithic crystal suitable for diffraction.

Step 4: SCXRD Data Collection and Integration

-

Action: Once the single crystal spans the X-ray beam path, cool the system isothermally back to 100 K. Collect full-sphere diffraction data using Mo Kα radiation ( λ = 0.71073 Å).

-

Causality: Collecting diffraction data at cryogenic temperatures (100 K) drastically reduces atomic thermal vibrations (minimizing Debye-Waller factors). This is critical for highly fluorinated compounds[2], as it suppresses the rotational disorder typical of the −CF3 group, allowing for high-resolution electron density mapping and precise bond length determination.

Workflow Visualization

Figure 1: In situ cryo-crystallization and SCXRD workflow for liquid halogenated benzyl bromides.

Predicted Solid-State Interactions and Lattice Packing

Upon successful in situ crystallization at 100 K, the solid-state packing behavior of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide will be governed by a delicate balance of non-covalent interactions:

-

Halogen Bonding ( σ -Hole Interactions): The highly polarizable bromine atom features a region of depleted electron density (the σ -hole) along the C-Br bond axis. In the solid state, this electropositive region will act as a strong halogen bond donor to the electron-rich fluorine or chlorine atoms of adjacent molecules, driving the primary 1D supramolecular chain formation.

-

Steric Frustration and −CF3 Conformation: At 100 K, the −CF3 group will lock into a staggered conformation relative to the aromatic plane to minimize repulsive contacts with the adjacent fluoro and chloro substituents.

-

Weak Hydrogen Bonding: The benzylic protons ( −CH2− ) are highly acidic, activated by both the electron-withdrawing aromatic ring and the adjacent bromine atom. These protons will engage in weak, yet highly directional, C−H⋯F hydrogen bonds, cross-linking the primary halogen-bonded chains into a cohesive 3D lattice.

References

Sources

Electronic effects of the trifluoromethyl group in 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide

The electronic landscape of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide is dominated by the powerful, synergistic electron-withdrawing effects of its trifluoromethyl, chloro, and fluoro substituents. This renders the aromatic ring highly electron-deficient and dictates the reactivity of the benzylic position, favoring a predictable S_N2 mechanism for nucleophilic substitution. This fundamental understanding is critical for medicinal chemists who utilize this compound as a strategic building block. It allows for the rational design of synthetic pathways to incorporate the trifluoromethylated phenyl motif into larger, biologically active molecules, thereby harnessing the well-documented benefits of the CF₃ group for improving drug-like properties. [2][22]

References

-

MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Trifluoromethylation in Modern Drug Discovery. Available from: [Link]

-

Vaia. Propose an explanation for the fact that the trifluoromethyl group is almost exclusively meta directing. Available from: [Link]

-

PMC. (2013). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Available from: [Link]

-

Wechem. (2025, May 29). Design and biological activity of trifluoromethyl containing drugs. Available from: [Link]

-

PubMed. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

-

PMC. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

-

NextSDS. 3-CHLORO-2-FLUORO-5-(TRIFLUOROMETHYL)BENZYL BROMIDE. Available from: [Link]

-

PMC. CF3-substituted carbocations: underexploited intermediates with great potential in modern synthetic chemistry. Available from: [Link]

-

ScienceDirect. Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives. Available from: [Link]

-

Dovepress. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Available from: [Link]

-

Wikipedia. Electrophilic aromatic directing groups. Available from: [Link]

-

Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. Table 13.1 Selected Hammett substituent constants and susceptibility factors. Available from: [Link]

-

SciSpace. Superelectrophiles and the Effects of Trifluoromethyl Substituents. Available from: [Link]

-

ResearchGate. Experimental Hammett parameters of CF 3 -cyclopropane and CF 3 -cyclobutane substituents. Available from: [Link]

-

PMC. Superelectrophiles and the effects of trifluoromethyl substituents. Available from: [Link]

-

PubMed. (2023, May). Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Available from: [Link]

-

La Salle University. Substituent Effects. Available from: [Link]

-

Semantic Scholar. (2021, February 3). CF3-substituted carbocations: underexploited intermediates with great potential in modern synthetic chemistry. Available from: [Link]

-

ACS Publications. (2009, November 10). Structures and Electronic Properties of Si-Substituted Benzenes and Their Transition-Metal Complexes. Available from: [Link]

-

IISTE.org. Theoretical Study of Electronic Properties of Some Aromatic Rings: B3LYP/DFT Calculations. Available from: [Link]

-

ResearchGate. 19 F-NMR analyses enabled by direct trifluoromethylation. Available from: [Link]

-

ResearchGate. Hammett substituent constants for ‐C6F5, ‐CF3, and 2,4,6‐triphenylpyridinium substituents. Available from: [Link]

-

Peking University. Enhancing Understanding of the Electronic Effect of Substituents on Benzene Rings Using Quantum Chemistry Calculations. Available from: [Link]

-

ResearchGate. (2024, February 22). A multi‐descriptor analysis of substituent effects on the structure and aromaticity of benzene derivatives: π‐Conjugation versus charge effects. Available from: [Link]

-

Thieme. (2011, September 20). Cu-Mediated Trifluoromethylation of Benzyl Bromides. Available from: [Link]

-

ACS Publications. (2011, June 13). Cu-Mediated Chemoselective Trifluoromethylation of Benzyl Bromides Using Shelf-Stable Electrophilic Trifluoromethylating Reagents. Available from: [Link]

-

Quora. (2020, April 3). Why is CF3 a meta director?. Available from: [Link]

-

ResearchGate. Transition‐Metal‐Free Trifluoromethylation of Benzyl Bromides Using Trifluoromethyltrimethylsilane and CsF in 1,2‐Dimethoxyethane. Available from: [Link]

-

ACS Publications. (2014, July 21). Toward a Physical Interpretation of Substituent Effects: The Case of Fluorine and Trifluoromethyl Groups. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scispace.com [scispace.com]

- 6. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide | 261763-09-1 | Benchchem [benchchem.com]

- 8. www1.lasalle.edu [www1.lasalle.edu]

- 9. vaia.com [vaia.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 12. chemimpex.com [chemimpex.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. iiste.org [iiste.org]

- 16. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

Thermodynamic and Kinetic Stability of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide at Room Temperature

Executive Summary

In the realm of active pharmaceutical ingredient (API) synthesis and advanced materials development, polyhalogenated benzyl bromides serve as critical electrophilic building blocks. Among these, 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide (CAS: 261763-09-1) presents a unique physicochemical profile[1]. The dense functionalization of the aromatic ring with strongly electron-withdrawing groups (EWGs) profoundly alters both the thermodynamic driving forces and the kinetic barriers associated with its degradation at room temperature (25 °C).

This whitepaper provides an in-depth mechanistic analysis of the stability of this compound, detailing the causality behind its hydrolytic and photolytic behavior. Furthermore, we outline field-proven, self-validating experimental protocols for quantifying its stability, ensuring high-fidelity data for process chemistry workflows.

Structural and Electronic Profiling

To understand the macroscopic stability of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide, we must first deconstruct its electronic architecture. The benzylic carbon (C1) is the primary site of reactivity, attached to an aromatic ring bearing three distinct EWGs:

-

2-Fluoro (Ortho): Exerts a strong inductive withdrawal ( −I ) and moderate steric shielding over the benzylic position.

-

3-Chloro (Meta): Contributes pure inductive electron withdrawal ( −I ), as resonance effects do not propagate effectively from the meta position to the benzylic carbon.

-

5-Trifluoromethyl (Meta): One of the strongest inductive withdrawing groups available, severely depleting electron density from the aromatic π -system[2].

Thermodynamic vs. Kinetic Stability

Thermodynamically, the molecule is metastable in ambient environments. The conversion of the relatively weak C−Br bond to a stronger C−O bond (via hydrolysis to the corresponding benzyl alcohol) is an exergonic process ( ΔG<0 ). However, kinetic stability—governed by the activation energy ( Ea ) required to reach the transition state—dictates its practical shelf-life at room temperature.

Mechanistic Pathway Analysis

The degradation of benzyl bromides in the presence of atmospheric moisture or protic solvents typically proceeds via nucleophilic substitution. The electronic nature of the substituents dictates the mechanism:

-

SN1 Pathway (Heterolytic Cleavage): The formation of a benzylic carbocation is the rate-determining step. In 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide, the cumulative −I effects of the fluoro, chloro, and trifluoromethyl groups severely destabilize any developing positive charge at the benzylic carbon[2]. Consequently, the activation barrier for SN1 is insurmountable at room temperature, effectively blocking this pathway.

-

SN2 Pathway (Concerted Attack): Because the carbocation pathway is blocked, hydrolysis must proceed via a bimolecular SN2 mechanism[2]. The electron-deficient ring makes the benzylic carbon highly electrophilic, inviting nucleophilic attack by water. However, water is a weak nucleophile, and the ortho-fluoro group provides a non-trivial steric penalty, resulting in a slow, controlled degradation rate at room temperature.

Mechanistic partitioning of hydrolytic degradation pathways at room temperature.

Photolytic and Thermal Homolysis

Beyond heterolytic hydrolysis, the thermodynamic stability of the C−Br bond must be considered. The bond dissociation energy (BDE) for a standard benzyl bromide is approximately 63 kcal/mol [3]. While the EWGs slightly perturb this value, the bond remains weak enough to undergo homolytic cleavage upon exposure to ultraviolet or high-energy visible light. This generates benzylic and bromine radicals, leading to complex polymerization or oxidative degradation cascades. Therefore, while thermally stable at 25 °C, the compound is highly photolabile.

Quantitative Data Presentation

To facilitate rapid decision-making for process chemists, the following tables summarize the physical properties, substituent effects, and baseline stability metrics of the compound.

Table 1: Substituent Electronic Parameters (Hammett Constants)

The cumulative Hammett σ values illustrate the extreme electron deficiency of the aromatic system, which correlates directly with the suppression of the SN1 solvolysis rate[4].

| Substituent Position | Group | Hammett Constant ( σ ) | Primary Electronic Effect | Impact on Benzylic Cation |

| Ortho (C2) | −F | σI≈0.52 | Strong −I , Weak +R | Destabilizing |

| Meta (C3) | −Cl | σm=0.37 | Strong −I | Destabilizing |

| Meta (C5) | −CF3 | σm=0.43 | Very Strong −I | Severely Destabilizing |

| Net System Effect | N/A | Σσ≫1.0 | Massive Electron Withdrawal | SN1 Pathway Blocked |

Table 2: Thermodynamic & Kinetic Stability Profile at 25 °C

| Environmental Condition | Primary Degradation Mechanism | Kinetic Stability (Shelf-Life Estimate) | Mitigation Strategy |

| Dry, Dark (Inert Gas) | None (Thermodynamically stable) | >24 Months | Store under N2 or Ar |

| Ambient Air (Dark) | SN2 Hydrolysis (Moisture) | Days to Weeks (Slow conversion) | Desiccant storage |

| Aqueous Solvent (e.g., MeCN/H2O) | SN2 Hydrolysis | Hours ( t1/2 dependent on water conc.) | Use strictly anhydrous solvents |

| Light Exposure (Dry) | Homolytic C−Br Cleavage | Hours (Rapid radical generation) | Amber/opaque glassware |

Experimental Protocol: Kinetic Profiling via Quantitative 19F NMR

To rigorously determine the shelf-life and stability of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide in process solvents, application scientists must rely on self-validating analytical methods. Quantitative 19F NMR (qNMR) is the gold standard here, as the molecule contains two distinct fluorine environments (the −CF3 group and the ortho −F ). As the −CH2Br group hydrolyzes to −CH2OH , the local electronic environment changes, causing a measurable and distinct chemical shift in the 19F signals.

Step-by-Step Methodology

1. Reagent and Standard Preparation:

-

Prepare a solvent mixture of anhydrous CD3CN and D2O (e.g., 90:10 v/v) to simulate a moisture-contaminated process stream while maintaining substrate solubility.

-

Select an inert internal standard (IS) for qNMR, such as 1,4-difluorobenzene, which will not react with the benzyl bromide or water.

2. Sample Formulation:

-

Weigh exactly 10.0 mg of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide into a clean, dry glass vial.

-

Add 1.0 mL of the CD3CN/D2O solvent mixture containing a known molarity of the internal standard.

-

Transfer 0.6 mL of the homogenous solution into a standard 5 mm NMR tube. Seal the tube tightly to prevent solvent evaporation.

3. Thermostated Incubation & Acquisition:

-

Insert the NMR tube into the spectrometer probe, pre-equilibrated to exactly 25.0 °C (room temperature).

-

Program an automated acquisition sequence to collect a 19F NMR spectrum every 30 minutes for 24 hours. Ensure the relaxation delay ( D1 ) is set to at least 5×T1 of the longest relaxing fluorine nucleus to guarantee quantitative integration.

4. Data Processing and Kinetic Modeling:

-

Integrate the −CF3 signal of the starting material (typically around −62 ppm ) and the emerging −CF3 signal of the benzyl alcohol product against the internal standard.

-

Plot the natural log of the substrate concentration, ln[Substrate] , versus time. The slope of this linear fit yields the pseudo-first-order rate constant ( kobs ) for hydrolysis at 25 °C.

Workflow for self-validating kinetic stability profiling using quantitative 19F NMR.

Conclusion and Handling Directives

The thermodynamic and kinetic stability profile of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide at room temperature is defined by a delicate balance. While the extreme electron withdrawal from the −Cl , −F , and −CF3 groups effectively shuts down the SN1 hydrolysis pathway, the molecule remains susceptible to SN2 attack by moisture and homolytic cleavage by light[2],[3].

Directives for Drug Development Professionals:

-

Storage: Must be stored in tightly sealed, opaque (amber) containers under an inert atmosphere (Nitrogen or Argon) at or below room temperature.

-

Handling: All synthetic transfers should be conducted using Schlenk techniques or within a glovebox to prevent the ingress of atmospheric moisture, which will initiate irreversible SN2 hydrolysis.

-

Process Chemistry: When utilizing this compound in alkylation reactions, strictly anhydrous solvents and non-nucleophilic bases (e.g., DIPEA, K2CO3 ) must be employed to maximize the yield of the desired API intermediate and suppress the formation of the benzyl alcohol byproduct.

Sources

- 1. 3-CHLORO-2-FLUORO-5-(TRIFLUOROMETHYL)BENZYL BROMIDE | 261763-09-1 [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. EP3318546A1 - Process for the chlorination and iodination of compounds using n-hydroxyphthalimide - Google Patents [patents.google.com]

- 4. BJOC - Tuning the stability of alkoxyisopropyl protection groups [beilstein-journals.org]

Application Note: Precision N-Alkylation Using 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl Bromide

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide (CAS: 261763-09-1)[1]

Introduction & Mechanistic Rationale

The incorporation of polyhalogenated benzyl moieties is a highly effective strategy in medicinal chemistry for optimizing a drug candidate's lipophilic efficiency, metabolic stability, and target binding affinity. Specifically, 3-chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide is a premium building block used to install a heavily electron-deficient aromatic system onto amine scaffolds.

However, the unique electronic environment of this reagent dictates its handling and reaction parameters. The electron-withdrawing groups (EWGs)—chloro, fluoro, and trifluoromethyl—inductively pull electron density away from the aromatic ring. This polarization significantly enhances the electrophilicity of the benzylic carbon, facilitating a rapid bimolecular nucleophilic substitution (SN2)[2]. While this ensures high reactivity, it also narrows the thermodynamic window between mono-alkylation and undesired over-alkylation (e.g., converting a secondary amine to a tertiary amine, or forming quaternary ammonium salts)[3].

Causality in Experimental Design

To establish a self-validating and high-yielding protocol, the reaction conditions must be engineered to control the kinetic rate of the SN2 process:

-

Base Selection (K₂CO₃): A mild, heterogeneous inorganic base like anhydrous potassium carbonate is superior to strong bases (e.g., NaH) or soluble organic bases (e.g., DIPEA). K₂CO₃ efficiently neutralizes the hydrobromic acid (HBr) byproduct without excessively deprotonating the newly formed, more sterically hindered secondary/tertiary amine, thereby suppressing over-alkylation[2].

-

Solvent Selection (Acetonitrile): Acetonitrile (CH₃CN) is an ideal polar aprotic solvent. It poorly solvates the amine nucleophile (increasing its effective reactivity) while maintaining the K₂CO₃ as a fine suspension[4].

-

Controlled Addition: Benzyl bromides are potent electrophiles and lachrymators[5]. Dropwise addition prevents exothermic spikes that can drive non-specific side reactions[6].

Caption: SN2 mechanistic pathway for amine alkylation by the benzyl bromide.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and product distribution. The data underscores why the Acetonitrile/K₂CO₃ system is the industry standard for highly electrophilic benzyl bromides.

Table 1: Optimization of N-Alkylation Conditions for Electrophilic Benzyl Bromides

| Solvent | Base (2.0 eq) | Temp (°C) | Time (h) | Conversion (%) | Over-alkylation (%) |

| Acetonitrile | K₂CO₃ | 60 | 4 | >98 | <2 |

| DMF | DIPEA | 80 | 2 | >95 | 12 |

| THF | NaH | 0 to RT | 1 | >99 | 28 |

| DCM | Et₃N | RT | 16 | 75 | <1 |

Note: Data reflects typical reaction profiles for primary amine substrates reacting with 1.1 eq of polyhalogenated benzyl bromides. Over-alkylation refers to the formation of tertiary amines or quaternary salts.

Experimental Workflow

Caption: Standard workflow for N-alkylation using polyhalogenated benzyl bromides.

Detailed Step-by-Step Protocol

This protocol is engineered for a 10 mmol scale synthesis but can be scaled linearly. Safety Warning: 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide is a corrosive lachrymator. All operations must be conducted in a certified chemical fume hood[5].

Phase 1: Preparation and Initiation

-

Equipment Setup: Oven-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Attach a reflux condenser and flush the system with inert gas (N₂ or Argon) to prevent hydrolysis of the benzyl bromide.

-

Substrate Loading: Add the amine substrate (10.0 mmol, 1.0 eq) to the flask.

-

Solvent & Base Addition: Suspend the amine in 30 mL of anhydrous Acetonitrile (CH₃CN). Add finely powdered, anhydrous Potassium Carbonate (K₂CO₃, 2.76 g, 20.0 mmol, 2.0 eq)[2].

-

Pre-activation: Stir the suspension at room temperature for 15 minutes to ensure uniform dispersion and initial free-basing of any amine salts.

Phase 2: Electrophile Addition

-

Controlled Addition: Dissolve 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide (3.20 g, 11.0 mmol, 1.1 eq) in 10 mL of anhydrous Acetonitrile. Using a pressure-equalizing dropping funnel or a syringe pump, add this solution dropwise to the reaction mixture over 20–30 minutes[6].

-

Scientific Insight: The slight 1.1 eq excess ensures complete consumption of the amine while the slow addition rate prevents localized high concentrations of the electrophile, thereby mitigating dialkylation[3].

-

Phase 3: Reaction Maturation & Monitoring

-

Heating: Transfer the flask to a pre-heated oil bath or heating block set to 60 °C.

-

Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) or LC-MS every 2 hours[4]. The reaction is typically complete within 4 to 12 hours depending on the steric bulk of the amine.

Phase 4: Quenching and Isolation

-

Cooling & Filtration: Once the starting amine is fully consumed, remove the flask from the heat source and allow it to cool to room temperature. Filter the mixture through a sintered glass funnel to remove the inorganic salts (K₂CO₃ and KBr)[4]. Wash the filter cake with an additional 15 mL of Acetonitrile.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude residue[2].

-

Aqueous Workup: Dissolve the crude residue in 50 mL of Ethyl Acetate (EtOAc). Transfer to a separatory funnel and wash sequentially with:

-

Deionized water (2 × 30 mL) to remove residual salts.

-

Saturated aqueous sodium chloride (brine, 30 mL) to pre-dry the organic layer[2].

-

-

Drying: Dry the organic phase over anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄). Filter off the drying agent and concentrate the solvent in vacuo.

Phase 5: Purification

-

Chromatography: Purify the crude product via flash column chromatography on silica gel. A typical eluent gradient begins with 100% Hexanes, gradually increasing the polarity with Ethyl Acetate (e.g., 0% to 30% EtOAc in Hexanes) until the pure N-alkylated target compound elutes[4].

-

Verification: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, ¹⁹F NMR (to verify the CF₃ and F groups), and High-Resolution Mass Spectrometry (HRMS).

References

- BenchChem. "Application Notes and Protocols for N-alkylation of Imidazole using Benzyl Bromide." BenchChem Protocols.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZZmh8OQJMlcPn6WOjSPfuWtteecy_VNcd6PGUw_wuZH33vxGqE8e2IzQgZyvAugG5huSMSIOS1pO0EKQdKIjoMqE_GXroZctCILGvokhOF3tU_8wdn3xZCHDP0Y11t33ZB5_bUlw9nbf9M_d6yydq-DOg87EUoXzqm_kI1KCbNHfDwC6Xn-WvJytM-M_IUimboJ1cKKcVJlvMBX6L_D8XKXCbYAeSPI93GU_weM8=]

- ChemicalBook. "3-CHLORO-2-FLUORO-5-(TRIFLUOROMETHYL)BENZYL BROMIDE | 261763-09-1." ChemicalBook Database.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbtEAbeqlKl1V6f__qg2Xrs7P4HyMRaWOD32h0kMkhuJaKdqf_0ijlTxWXhj7fkTKzbon15h9h4ydkNxnVdb4fpWSS-jdiWjULnnl9hrM-GVJmIG8MrmigY2ZrqWUvHODTEIaIuN_tCCDWLP1Tt9REjMYWAeIuFLPojTo-HjMC]

- BenchChem. "Application Notes and Protocols for N-Alkylation of 4-(2,2-diphenylethyl)morpholine." BenchChem Protocols.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnNPoPMty6YfUG1rXr3vVy4VinYHmtbq3PIA0D0NnYUJXgAWnfXLqXdTIaNlB7jVtP_sOIJlizO-4ZdXC7OmYBkVK4fvetwzR3uslJNjRVxtc2EWvP9oxPac7jvUwB1UKw8WS404foAE-onWlPD3gBn7qdK5gjntutl_usYLq7XS-JFvuTtXUN_Rq6dv7V57TMJI9SZmdFBTRMXbiIwvSe_WANbs1I7cxdkv9W0Iw=]

- BenchChem. "Application Notes and Protocols: N-Alkylation Methods for the Synthesis of N-Benzyl-4-toluidine." BenchChem Protocols.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAMeKbBrBbSsgVFyeHvVD1miRhnBpkxQOqrSt83WTu4oAzK4fOJqRUp0u9Xtf-zU4eM2cCMz6Vg4bAd7nCEnWcxUII62nsL1kCeJn6jgKF0tmpk-G715VeoZZJS0lcv9IsAzL-Fuoo25OYv5nV0D29fb99dElvZbeoLVt7hv_YpUgmmwr8cBxzWH2yFUAgk4w9Yx-EfZDkzA2k1Jb97a7BIS9og09Pq2q8HBbga6M-fo5DCEjL-L0rCDXF]

- Organic Syntheses. "Copper(II) Triflate as Additive in Low Loading Au(I)-Catalyzed Hydroalkylation of Unactivated Alkenes (Procedure A: N-Allyl-N-benzylamine)." Organic Syntheses.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBmD_RKsYYNbw4s7F_jVPqmJVJLGUr-8FnZF_m2eOd7llMiHwfT33XDDshRarRuyK8iWME75-x_Bv20T0Gs4QW3Prx8K1eQF6PqXGXOvugUy8fiA9q6U4RNKLfBt7ur-T2R5c=]

- Minnesota State University. "Research Module: Scheme 2A. N-Benzylation Using Benzyl Bromide." MSU Chemistry Protocols.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhB4qbN6KVM4jrNeL8uwUY3qSquXAV-69oiKzLWHdRyWCqKOeWjP45A81JIB5FbBC_YWrCXEmCns22D8xgx-tvtg3mJzaMrwvP-U-GlDG8E679Jc63kse4AI0OkQ20WX4-XHMuegm9l10ks9MBRYLtyXE9R1IlTox07zgWoNBYAfgpdDEX_YGh]

Sources

Application Notes & Protocols: Strategic Synthesis of Pharmaceutical Scaffolds Using 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide (CAS No. 261763-09-1) in the synthesis of active pharmaceutical ingredients (APIs). We will explore the unique reactivity profile of this versatile building block, grounded in its distinct electronic and steric properties. The core of this guide presents a detailed, field-proven protocol for N-alkylation reactions, a cornerstone transformation in the construction of numerous pharmaceutical scaffolds. Mechanistic insights, workflow visualizations, and a discussion of its role in advanced coupling reactions are provided to empower chemists to leverage this reagent with precision and confidence.

Introduction: The Strategic Advantage of Fluorinated Benzyl Halides

3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide is a highly functionalized aromatic compound designed for precision in organic synthesis. Its utility in medicinal chemistry is substantial, largely due to the strategic placement of its substituents. The trifluoromethyl (CF₃) group is a well-established bioisostere for other groups, which significantly enhances critical drug properties such as metabolic stability and lipophilicity.[1][2] This increased lipophilicity can improve a drug candidate's ability to cross the blood-brain barrier, making this reagent particularly valuable for developing CNS-targeting therapeutics.[1]

The presence of both chlorine and fluorine atoms on the aromatic ring further modulates the electronic environment. The ortho-fluorine atom, in particular, can increase resistance to oxidative degradation and influence the conformation of the final molecule, potentially enhancing binding affinity to biological targets.[1] As a benzyl bromide, the molecule's primary role is that of a potent electrophile, with the benzylic carbon being highly activated towards nucleophilic attack. This makes it an exceptional reagent for introducing the 3-chloro-2-fluoro-5-(trifluoromethyl)benzyl moiety into a target molecule, most commonly via nucleophilic substitution reactions.[1][3]

Physicochemical Properties & Reactivity Profile

The reactivity of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide is dominated by the lability of the C-Br bond at the benzylic position. This position is electronically activated by the adjacent aromatic ring and its electron-withdrawing substituents, making it an excellent substrate for Sₙ2 reactions.

| Property | Value |

| CAS Number | 261763-09-1[4] |

| Molecular Formula | C₈H₄BrClF₄ |

| Molecular Weight | 291.47 g/mol |

| Appearance | (Varies by supplier) |

| Primary Application | Electrophilic building block for API synthesis[1][2] |

| Key Reaction Type | Nucleophilic Substitution (Sₙ2)[1][5] |

The collective electron-withdrawing nature of the -Cl, -F, and -CF₃ groups creates an electron-deficient benzylic carbon, increasing its susceptibility to attack by a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This predictable reactivity is the foundation of its utility in the modular construction of complex drug molecules.

Core Application: N-Alkylation for Heterocyclic API Scaffolds

A predominant application of this reagent is the alkylation of nitrogen-containing heterocycles, a structural motif ubiquitous in modern pharmaceuticals. This reaction provides a robust and direct method for covalently linking the fluorinated benzyl group to a core scaffold.

Causality of Protocol Design

The following protocol is designed for efficiency and high yield, based on established principles of Sₙ2 reactions involving benzyl halides.[5]

-

Solvent Selection: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) is chosen. These solvents are ideal as they can dissolve the ionic nucleophile and the organic electrophile but do not participate in hydrogen bonding, which would otherwise solvate and deactivate the nucleophile.

-

Base Selection: An inorganic base like potassium carbonate (K₂CO₃) or a non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) is employed. The base's role is to deprotonate the nucleophile (e.g., the N-H of a secondary amine or heterocycle), increasing its nucleophilicity without competing in the reaction itself. K₂CO₃ is a cost-effective and easily removable choice for many applications.

-

Temperature Control: The reaction is typically initiated at room temperature and may be gently heated (e.g., to 50-80°C) to increase the reaction rate.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time and prevent the formation of impurities from prolonged heating.

General Experimental Workflow Diagram

Caption: Generalized workflow for N-alkylation using the title reagent.

Detailed Step-by-Step Protocol: N-Alkylation of Piperidine-4-carboxamide

This protocol describes a representative synthesis of a functionalized piperidine, a common scaffold in drug discovery.

Materials:

-

Piperidine-4-carboxamide (1.0 eq)

-

3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide (1.05 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Brine (Saturated aq. NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add piperidine-4-carboxamide (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Add anhydrous DMF to the flask to create a stirrable suspension (approx. 0.2 M concentration with respect to the nucleophile).

-

Reagent Addition: While stirring vigorously at room temperature, add a solution of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide (1.05 eq) in a small amount of anhydrous DMF dropwise over 10 minutes.

-

Reaction: Stir the reaction mixture at room temperature for 1 hour, then heat to 50°C. Monitor the reaction progress by TLC or LC-MS every 2-3 hours until the starting nucleophile is consumed (typically 6-12 hours).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF).

-

Extraction: Extract the aqueous phase three times with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers twice with water and once with brine to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Mechanistic Insight: The Sₙ2 Pathway

The N-alkylation reaction proceeds via a classical bimolecular nucleophilic substitution (Sₙ2) mechanism.[5] This is a single, concerted step where the deprotonated nitrogen nucleophile attacks the electrophilic benzylic carbon from the backside, simultaneously displacing the bromide leaving group.

Caption: The concerted Sₙ2 mechanism for N-alkylation.

Broader Synthetic Utility: Analogue in the Synthesis of Elvitegravir

While direct N-alkylation is a primary use, the versatility of this class of reagents extends to more complex carbon-carbon bond-forming reactions. The synthesis of the HIV integrase inhibitor Elvitegravir provides an authoritative example, utilizing the closely related analogue, 3-chloro-2-fluorobenzyl bromide.[6]

In the patented synthesis, 3-chloro-2-fluorobenzyl bromide is first converted into an organozinc reagent, (3-chloro-2-fluorobenzyl)zinc bromide.[6] This organometallic intermediate then participates in a Palladium-catalyzed Negishi coupling reaction to form a key C-C bond in the construction of the final API.[6] This demonstrates that beyond serving as a simple alkylating agent, the benzyl bromide functionality is a gateway to organometallic intermediates essential for advanced cross-coupling strategies in API manufacturing.

Safety and Handling

3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide is a reactive electrophile and, like most benzyl halides, should be considered a lachrymator and irritant.

-

Handling: Always handle this reagent in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemically resistant gloves.

-

Storage: Store in a cool, dry place away from moisture and incompatible materials such as strong bases and nucleophiles.

Conclusion

3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide is a high-value, versatile reagent for the synthesis of complex pharmaceutical molecules. Its well-defined reactivity, primarily through the Sₙ2 pathway, allows for the reliable and precise installation of a trifluoromethylated and halogenated benzyl moiety. The detailed protocols and mechanistic discussions provided herein serve as a practical guide for researchers to effectively incorporate this building block into their synthetic strategies, accelerating the development of next-generation active pharmaceutical ingredients.

References

-

Wikipedia. Roluperidone. [Link]

-

New Drug Approvals. ROLUPERIDONE. [Link]

-

CORE. Multicomponent reaction of benzyl halides: Synthesis of[1][7][8]triazolo/benzimidazolo quinazolinones. [Link]

-

ResearchGate. Use of benzyl halides for annulation. [Link]

-

National Center for Biotechnology Information. A Facile Synthesis of Substituted Benzyl Selenocyanates. [Link]

-

National Center for Biotechnology Information. Synthesis of benzyl substituted naphthalenes from benzylidene tetralones. [Link]

-

Organic Chemistry Portal. Benzylic substitution, benzylation. [Link]

-

Beilstein Journal of Organic Chemistry. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. [Link]

-

NextSDS. 3-CHLORO-2-FLUORO-5-(TRIFLUOROMETHYL)BENZYL BROMIDE — Chemical Substance Information. [Link]

-

National Center for Biotechnology Information. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. [Link]

-

Alzheimer's Drug Discovery Foundation. Roluperidone (MIN-101). [Link]

-

Royal Society of Chemistry. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Precision Synthesis: Leveraging 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine for Complex Chemical Structures. [Link]

- Google P

-

Beilstein Journal of Organic Chemistry. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. [Link]

-

Thieme. Flow Chemistry in Organic Synthesis. [Link]

Sources

- 1. 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide | 261763-09-1 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

- 4. 3-CHLORO-2-FLUORO-5-(TRIFLUOROMETHYL)BENZYL BROMIDE | 261763-09-1 [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. Roluperidone - Wikipedia [en.wikipedia.org]

- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Chemoselectivity, Catalytic Causality, and Protocol Optimization

Executive Summary

Polyhalogenated building blocks are highly prized in medicinal chemistry for their ability to modulate lipophilicity, metabolic stability, and target binding affinity. 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide is a uniquely complex electrophile featuring three distinct halogen reactive sites (F, Cl, Br) alongside a strongly electron-withdrawing trifluoromethyl (-CF3) group.

This application note details the mechanistic rationale and optimized protocols for achieving absolute chemoselectivity during Suzuki-Miyaura cross-coupling (SMCC). The primary objective is the selective C(sp3)–C(sp2) coupling at the benzylic bromide position, deliberately preserving the heavily activated aryl chloride and aryl fluoride moieties for downstream late-stage functionalization.

Mechanistic Rationale & Chemoselectivity Dynamics

Designing a self-validating catalytic system for this substrate requires navigating three competing reaction pathways: oxidative addition chemoselectivity, homocoupling, and nucleophilic aromatic substitution ( SNAr ).

The Oxidative Addition Bifurcation

Benzyl halides are historically challenging substrates for Suzuki-Miyaura cross-coupling due to their propensity for homocoupling[1]. However, the C(sp3)–Br bond possesses a lower Bond Dissociation Energy (BDE) than the C(sp2)–Cl bond, making it naturally more susceptible to oxidative addition by low-valent Pd(0).

The challenge arises from the aromatic ring's electronic environment. The synergistic electron-withdrawing effects of the -F, -Cl, and -CF3 groups severely deplete the electron density of the π -system. This lowers the LUMO of the aryl chloride, dangerously activating it toward Pd(0) insertion.

-